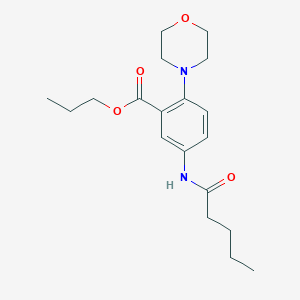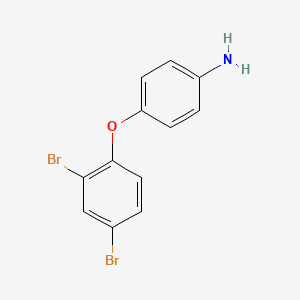
2-chloro-5-(4-ethyl-5-hydroxy-3-methyl-1H-pyrazol-1-yl)benzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride typically involves the reaction of 2-chlorobenzoyl chloride with 4-ethyl-3-methyl-5-oxo-2H-pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, in an organic solvent like dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Biaryl Compounds: Formed from coupling reactions.
Aplicaciones Científicas De Investigación
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-5-(4-methyl-3-ethyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride: Similar structure but with different substituents on the pyrazole ring.
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzoyl chloride group.
Uniqueness
2-chloro-5-(4-ethyl-3-methyl-5-oxo-2H-pyrazol-1-yl)benzoyl chloride is unique due to the presence of both a benzoyl chloride group and a pyrazole ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C13H12Cl2N2O2 |
|---|---|
Peso molecular |
299.15 g/mol |
Nombre IUPAC |
2-chloro-5-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)benzoyl chloride |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-9-7(2)16-17(13(9)19)8-4-5-11(14)10(6-8)12(15)18/h4-6,16H,3H2,1-2H3 |
Clave InChI |
UXZHWPSSLSFJDU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NN(C1=O)C2=CC(=C(C=C2)Cl)C(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B15152985.png)
![N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B15152988.png)
![2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]quinazolin-4(3H)-one](/img/structure/B15153000.png)
![N-[(2,6-dimethylphenoxy)acetyl]alanine](/img/structure/B15153001.png)


![4-({[2-(4-Sulfamoylphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B15153025.png)
![6-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15153032.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B15153048.png)
![2-{[N-(3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B15153052.png)
![3-(3,4-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B15153053.png)
![Ethyl 4-(2,3-dihydro-1,4-benzodioxin-2-yl)-2-{[(4-propoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B15153057.png)

![N-(4-butylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153071.png)
